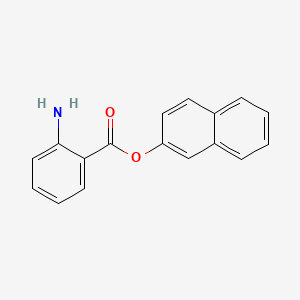

Naphthalen-2-yl 2-aminobenzoate

Description

Properties

IUPAC Name |

naphthalen-2-yl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFCKXVXEKHSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047697 | |

| Record name | Naphthalen-2-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale straw Coloured liquid; Mild floral aroma | |

| Record name | 2-Naphthalenol 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

340.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Naphthalenol 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | beta-Naphthyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.300-1.308 | |

| Record name | beta-Naphthyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63449-68-3 | |

| Record name | 2-Naphthalenol, 2-(2-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63449-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Naphthyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 2-(2-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalen-2-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-NAPHTHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ17SDD9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Naphthalenol 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 °C | |

| Record name | 2-Naphthalenol 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Proposed Synthesis of Naphthalen-2-yl 2-aminobenzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines proposed synthetic protocols for the preparation of naphthalen-2-yl 2-aminobenzoate, a key intermediate in various chemical and pharmaceutical research areas. In the absence of a directly published synthesis, this document provides detailed, plausible methodologies based on well-established organic chemistry principles, including classical transition-metal catalyzed cross-coupling reactions and modern esterification techniques. This guide is intended to provide researchers with a robust starting point for the laboratory-scale synthesis of this compound. All quantitative data, including expected yields and spectroscopic information, are summarized for clarity. Furthermore, experimental workflows and reaction mechanisms are visualized to facilitate understanding and implementation.

Introduction

This compound is an aromatic ester derivative of anthranilic acid. Anthranilic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active compounds and are utilized in the fragrance and pharmaceutical industries. The naphthalen-2-yl moiety is also a common scaffold in medicinal chemistry. This guide details two primary proposed synthetic routes to this compound: a copper-catalyzed Ullmann condensation and a Steglich esterification. These methods were selected for their reliability, versatility, and applicability to the specific substrates.

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through the formation of the ester linkage between 2-naphthol and a derivative of 2-aminobenzoic acid.

Route 1: Ullmann Condensation (Copper-Catalyzed C-O Coupling)

The Ullmann condensation is a classic and robust method for the formation of aryl-ether and aryl-ester bonds. In this proposed route, 2-naphthol is coupled with a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-bromobenzoic acid, in the presence of a copper catalyst and a suitable base.

Caption: Proposed Ullmann Condensation for this compound Synthesis.

Route 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols. This reaction is particularly well-suited for substrates that may be sensitive to the high temperatures often required for Ullmann condensations. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Caption: Proposed Steglich Esterification for this compound Synthesis.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Protocol 1: Ullmann Condensation

Materials:

-

2-Naphthol

-

2-Iodobenzoic acid

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq.), 2-iodobenzoic acid (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification

Materials:

-

2-Naphthol

-

2-Aminobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (1.0 eq.), 2-naphthol (1.1 eq.), and DMAP (0.1 eq.).

-

Add anhydrous DCM via syringe under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Naphthol | C₁₀H₈O | 144.17 | White to tan solid |

| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | White crystalline solid |

| This compound | C₁₇H₁₃NO₂ | 263.29 | Off-white to yellow solid |

Expected Reaction Parameters and Product Data

| Parameter | Ullmann Condensation (Expected) | Steglich Esterification (Expected) |

| Reaction Time | 12-24 hours | 12-24 hours |

| Reaction Temperature | 120-140 °C | 0 °C to Room Temperature |

| Yield | 60-80% | 70-90% |

| Melting Point (°C) | Not reported | Not reported |

| ¹H NMR (CDCl₃, ppm) | Expected aromatic signals | Expected aromatic signals |

| ¹³C NMR (CDCl₃, ppm) | Expected aromatic signals | Expected aromatic signals |

| IR (cm⁻¹) | ~3400-3300 (N-H), ~1720 (C=O) | ~3400-3300 (N-H), ~1720 (C=O) |

| MS (m/z) | 264.10 [M+H]⁺ | 264.10 [M+H]⁺ |

Visualization of Workflow and Mechanism

General Laboratory Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Proposed Mechanism for Steglich Esterification

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Signaling Pathways

A comprehensive literature search did not reveal any specific studies detailing the interaction of this compound with biological signaling pathways. The parent compound, 2-aminobenzoic acid (anthranilate), is a known human metabolite and has been identified as a uremic toxin that can contribute to oxidative stress in certain pathological conditions. However, the biological activity of the naphthalen-2-yl ester has not been extensively characterized. Further research is required to elucidate its pharmacological and toxicological profiles.

Conclusion

This technical guide provides two robust and plausible protocols for the synthesis of this compound. The Ullmann condensation represents a classical, albeit harsher, approach, while the Steglich esterification offers a mild and high-yielding modern alternative. The provided data and visualizations are intended to serve as a comprehensive resource for researchers undertaking the synthesis of this and structurally related compounds. It is recommended that small-scale trial reactions are performed to optimize the specific conditions for your laboratory setup.

Naphthalen-2-yl 2-aminobenzoate: A Comprehensive Physicochemical and Application Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-yl 2-aminobenzoate, also known as 2-naphthyl anthranilate, is an aromatic ester with applications in the flavor and fragrance industry. This technical guide provides a detailed overview of its physicochemical properties, a proposed synthesis protocol, and an exploration of its primary application. Due to the limited publicly available data on its specific biological signaling pathways, a generalized logical workflow for its action as a fragrance and flavor agent is presented. This document is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Physicochemical Properties

This compound is a white crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃NO₂ | [2][3] |

| Molecular Weight | 263.29 g/mol | [2] |

| CAS Number | 63449-68-3 | [2][3][4][5][6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 119-120 °C | [4] |

| Boiling Point | 476.2 °C at 760 mmHg | [3] |

| Density | 1.258 g/cm³ | [3] |

| Solubility | Soluble in alcohol and ether; not soluble in water. | [1] |

| Flash Point | 288.8 °C | [3] |

| Refractive Index | 1.689 | [3] |

| LogP | 4.22240 | [3] |

| FEMA Number | 2767 | [2] |

Experimental Protocols: Synthesis

Proposed Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of a carboxylic acid (anthranilic acid) with an alcohol (2-naphthol).

Reaction:

Anthranilic Acid + 2-Naphthol --(H⁺)--> this compound + H₂O

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of anthranilic acid and 2-naphthol in a suitable solvent with a high boiling point, such as toluene, to facilitate the removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product side. Heat the mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Proposed Synthesis via Acyl Chloride

This method involves the reaction of an acyl chloride (2-aminobenzoyl chloride) with an alcohol (2-naphthol), typically in the presence of a base.

Reaction:

2-Aminobenzoyl Chloride + 2-Naphthol --(Base)--> this compound + HCl

Detailed Methodology:

-

Preparation of Acyl Chloride: Prepare 2-aminobenzoyl chloride by reacting anthranilic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent under anhydrous conditions.

-

Esterification: In a separate flask, dissolve 2-naphthol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.

-

Reactant Addition: Slowly add the freshly prepared 2-aminobenzoyl chloride to the solution of 2-naphthol and base, while stirring, at a controlled temperature (often 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extraction: Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Applications and Biological Context

This compound is primarily used as a flavoring and fragrance agent.[2][7] It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 2767.[2] Its organoleptic properties are described as having a floral, neroli, and grape-like odor with a sweet, fruity taste profile.[8]

Given its use as a sensory agent, its biological interaction is likely with olfactory and gustatory receptors. The following section provides a logical workflow for how such a molecule might elicit a sensory response.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound via the Fischer esterification route.

Generalized Sensory Reception Pathway (Hypothetical)

As specific signaling pathway data for this compound is unavailable, the following diagram presents a generalized and hypothetical pathway for how a fragrance/flavor molecule might be perceived. This is a simplified representation and does not depict a specific, verified mechanism for this compound.

Conclusion

This compound is a well-characterized compound in terms of its fundamental physicochemical properties. Its primary application lies in the flavor and fragrance industry, a domain governed by its interaction with human sensory receptors. While specific biological data on its mechanism of action are scarce, its established use and safety assessments by bodies like FEMA suggest a favorable profile for its intended applications. The proposed synthesis protocols offer viable routes for its laboratory-scale preparation. Further research into its specific receptor interactions and metabolic pathways would provide a more complete understanding of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. beta-NAPHTHYL ANTHRANILATE | C17H13NO2 | CID 62217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. 63449-68-3 CAS MSDS (2-AMINOBENZOIC ACID NAPHTHALEN-2-YL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. parchem.com [parchem.com]

- 8. beta-naphthyl anthranilate, 63449-68-3 [thegoodscentscompany.com]

Spectroscopic Data Interpretation of Naphthalen-2-yl 2-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Naphthalen-2-yl 2-aminobenzoate, a key organic compound with applications in various fields, including as a fragrance ingredient and a building block in chemical synthesis.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on a robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic signatures. Below are the predicted data, summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 4H | Naphthyl Protons ( deshielded) |

| ~ 7.2 - 7.6 | m | 4H | Naphthyl & Aminobenzoate Protons |

| ~ 6.6 - 6.8 | m | 2H | Aminobenzoate Protons (ortho/para to -NH₂) |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 167 | Carbonyl | C=O (Ester) |

| ~ 150 | Aromatic | C-NH₂ |

| ~ 148 | Aromatic | C-O (Naphthyl) |

| ~ 115 - 135 | Aromatic | 14 C (Naphthyl & Aminobenzoate CH) |

| ~ 110 | Aromatic | C-C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant peaks for this compound are as follows.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3500 | Medium | Amine | N-H Symmetric Stretch |

| 3300 - 3400 | Medium | Amine | N-H Asymmetric Stretch |

| ~ 3030 | Medium-Weak | Aromatic | C-H Stretch |

| ~ 1715 | Strong | Ester | C=O Stretch |

| 1500 - 1600 | Medium-Strong | Aromatic | C=C Ring Stretch |

| 1250 - 1310 | Strong | Ester | Asymmetric C-O Stretch |

| 1100 - 1130 | Strong | Ester | Symmetric C-O Stretch |

| 690 - 900 | Strong | Aromatic | C-H Out-of-plane Bend |

The presence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ is characteristic of an aromatic ester, with the conjugation lowering the frequency from a typical saturated ester (~1735 cm⁻¹).[2][3] The two distinct N-H stretching bands confirm the primary amine group.[3] Aromatic C-H and C=C stretching vibrations are also expected.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 263.10 | [M]⁺ (Molecular Ion) |

| 144.04 | [M - C₇H₅O₂]⁺ (Naphthyl fragment) |

| 120.04 | [C₇H₆NO]⁺ (Aminobenzoyl cation) |

| 92.05 | [C₆H₆N]⁺ (Fragment from aminobenzoyl) |

The molecular ion peak [M]⁺ is expected at an m/z of approximately 263.10, corresponding to the molecular formula C₁₇H₁₃NO₂.[1] A primary fragmentation pathway for aromatic esters is the cleavage of the C-O bond, leading to the formation of an acylium ion.[7][8] In this case, the detection of the aminobenzoyl cation at m/z 120.04 would be a key indicator of the structure.

Experimental Protocols

Standard procedures for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a 45° pulse and a relaxation delay of 1-2 seconds.[9]

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, which may take longer than a ¹H spectrum due to the lower natural abundance of ¹³C.[9][10]

-

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond or zinc selenide crystal of the Attenuated Total Reflectance (ATR) accessory.[11][12][13]

-

Data Acquisition : Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[11] Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.[14]

-

Data Acquisition : Infuse the sample solution into the Electrospray Ionization (ESI) source.[15][16][17][18] The ESI process generates gas-phase ions from the liquid sample.[18] Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectroscopic data.

Caption: Workflow for spectroscopic data interpretation.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. GCMS Section 6.14 [people.whitman.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

CAS number 63449-68-3 chemical properties

An In-depth Technical Guide on the Chemical Properties of β-Naphthyl Anthranilate (CAS Number: 63449-68-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and experimental methodologies related to β-Naphthyl Anthranilate, identified by the CAS number 63449-68-3.[1] This compound is primarily utilized as a fragrance and flavoring agent.[2][3] The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

β-Naphthyl anthranilate is chemically known as naphthalen-2-yl 2-aminobenzoate.[1][2][4] It is an ester of anthranilic acid and β-naphthol. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 63449-68-3 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Naphthalenol, 2-aminobenzoyl ester; 2-Naphthyl o-aminobenzoate; 2-Naphthyl anthranilate; 2-Naphthyl 2-aminobenzoate | [1] |

| Molecular Formula | C₁₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Description | Solid.[2] Colorless to pale yellow liquid to powder.[3][4] | |

| Odor | Mild floral, neroli, grape aroma.[2][3] | |

| Melting Point | 118 °C | [2] |

| Boiling Point | 340.00 °C @ 760.00 mm Hg | [2][3] |

| Water Solubility | Insoluble.[2] Estimated: 2.1 mg/L @ 25 °C.[3] | |

| Solubility in other solvents | Soluble in alcohol.[2][3] | |

| Density | 1.300 - 1.308 g/cm³ @ 25.00 °C | [2][3] |

| Refractive Index | 1.531 - 1.539 @ 20.00 °C | [2][3] |

| logP (o/w) | 4.5 (estimated) | [2] |

| Flash Point | 288.33 °C (551.00 °F) TCC | [3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of β-naphthyl anthranilate are not publicly available. However, standard OECD guidelines are typically followed for regulatory purposes.[5] Below are summaries of the general methodologies for key properties.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[6][7][8] The choice of method depends on the substance's properties. Common methods include the capillary tube method (in a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).[7][8] The principle involves heating a small sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs.[7] For the capillary method, the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Boiling Point (OECD Guideline 103)

This guideline provides methods to determine the boiling point of a liquid, defined as the temperature at which its vapor pressure equals atmospheric pressure.[9][10] Methods include the ebulliometer method, dynamic method (measuring vapor pressure as a function of temperature), and distillation method.[10] For the distillation method, the substance is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Water Solubility (OECD Guideline 105)

This guideline outlines two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[11][12] Given the low estimated water solubility of β-naphthyl anthranilate, the column elution method would be appropriate. This method involves passing water through a column packed with the test substance and measuring the concentration of the substance in the eluted water until saturation is reached.

Toxicological Assessment

The toxicological profile of β-naphthyl anthranilate has been evaluated by the Research Institute for Fragrance Materials (RIFM).[1] The assessment relied on a combination of in vitro screening assays and a read-across approach using data from structurally similar compounds.[1]

-

Ames Test (General Protocol based on OECD Guideline 471): This bacterial reverse mutation test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14][15] The bacteria are exposed to the test substance, with and without metabolic activation (e.g., S9 fraction from rat liver).[13][14] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[14][15] The number of revertant colonies is then counted.[14]

-

In Vitro Micronucleus Test (General Protocol based on OECD Guideline 487): This test detects damage to chromosomes or the mitotic apparatus.[16][17] Mammalian cells are exposed to the test substance.[16] After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to block cell division at the binucleate stage.[16][17] The cells are then harvested, stained, and scored for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of the cell.[17] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Mandatory Visualizations

Read-Across Approach for Genotoxicity Assessment

Caption: A diagram illustrating the read-across approach for assessing the genotoxicity of β-Naphthyl Anthranilate.

General Experimental Workflow for an Ames Test

Caption: A generalized workflow for conducting an Ames test to assess mutagenicity.

Safety and Handling

β-Naphthyl anthranilate is considered an irritant.[6] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing protective gloves, safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6] In case of skin contact, the affected area should be washed immediately with plenty of water.[6] For eye contact, rinse with running water for at least 15 minutes and seek medical attention.[6] If ingested, do not induce vomiting and seek immediate medical attention.[6]

Upon decomposition, which can occur under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6] Suitable extinguishing media include carbon dioxide, dry chemical powder, and alcohol or polymer foam.[6]

Conclusion

β-Naphthyl anthranilate (CAS 63449-68-3) is a well-characterized fragrance and flavoring ingredient with a defined set of physicochemical properties. Toxicological evaluations, primarily through in vitro screening and read-across methodologies, suggest a low potential for genotoxicity and phototoxicity under current use conditions. This guide provides a consolidated resource of its chemical properties and the standard experimental protocols relevant to its assessment, intended to support further research and safety evaluations.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. beta-NAPHTHYL ANTHRANILATE | C17H13NO2 | CID 62217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-naphthyl anthranilate, 63449-68-3 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 17. crpr-su.se [crpr-su.se]

Navigating the Solubility Landscape of Naphthalen-2-yl 2-aminobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphthalen-2-yl 2-aminobenzoate, also known as β-naphthyl anthranilate, is an aromatic ester with the chemical formula C₁₇H₁₃NO₂. Its structure, comprising a naphthalene moiety and an aminobenzoate group, suggests a predominantly nonpolar character, which dictates its solubility behavior. Understanding the solubility of this compound is a fundamental prerequisite for its effective use in drug discovery and development, enabling proper solvent selection for reactions, purification, and the preparation of formulations for screening and in vivo studies.

Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

-

Organic Solvents: It is qualitatively described as being soluble in alcohols (such as ethanol) and ether.[1][2] This is consistent with the "like dissolves like" principle, where the aromatic and ester functionalities of the molecule interact favorably with these organic solvents.

-

Aqueous Solvents: The compound is reported to be insoluble in water.[1][2] One source estimates its water solubility to be very low, at approximately 2.1 mg/L at 25 °C. This low aqueous solubility is expected due to the large, nonpolar naphthalene ring system.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in common organic solvents could not be located. To facilitate research and development, the following table is provided as a template for researchers to record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Other |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Materials

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Potential Biological Activity of Naphthalen-2-yl 2-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-yl 2-aminobenzoate is a chemical entity for which specific biological activities have not been extensively reported in the current scientific literature. However, an analysis of its constituent moieties, naphthalen-2-ol and 2-aminobenzoic acid (anthranilic acid), and their numerous biologically active derivatives, suggests a strong potential for this compound to exhibit a range of pharmacological properties. This technical guide provides an in-depth overview of the predicted biological activities of this compound, based on the known activities of structurally related compounds. The primary focus will be on its potential as an anticancer and antimicrobial agent. This document also outlines relevant experimental protocols for the evaluation of these activities and presents conceptual diagrams to guide future research and development efforts.

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores is a well-established approach in drug discovery. This compound is an ester formed from naphthalen-2-ol and 2-aminobenzoic acid. While direct biological data for this specific molecule is scarce, the rich pharmacology of naphthalene and anthranilate derivatives provides a strong foundation for predicting its potential therapeutic applications.

The naphthalene ring system is a key structural motif in many bioactive compounds, exhibiting a wide array of activities including antimicrobial, antifungal, and anticancer effects.[1][2] Similarly, derivatives of 2-aminobenzoic acid, particularly its esters and amides, have demonstrated significant potential as anticancer and antifungal agents.[3][4] This guide will synthesize the available information on these related compounds to build a profile of the potential biological activities of this compound.

Predicted Biological Activities

Based on the activities of its parent structures and their derivatives, this compound is predicted to possess two primary areas of biological activity:

-

Anticancer Activity: Numerous naphthalene derivatives have been reported to exhibit cytotoxicity against various cancer cell lines.[5][6][7] The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. Similarly, derivatives of 2-aminobenzoic acid, such as 2-aminobenzothiazoles, have been extensively investigated as potent anticancer agents.[3][8] The combination of these two pharmacophores in this compound suggests a high probability of cytotoxic and antiproliferative effects against cancer cells.

-

Antimicrobial and Antifungal Activity: The naphthalene moiety is present in several clinically used antimicrobial and antifungal drugs.[1] Derivatives such as 1-aminoalkyl-2-naphthols have shown potent activity against a range of bacteria and fungi, including multidrug-resistant strains.[2][9] Furthermore, simple esters of 2-aminobenzoic acid have demonstrated notable antifungal activity, particularly against Candida albicans.[4] Therefore, this compound is a promising candidate for development as a novel antimicrobial or antifungal agent.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the reported activities of structurally analogous compounds.

Table 1: Anticancer Activity of Representative Naphthalene and 2-Aminobenzothiazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Thiourea Derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [5] |

| MCF-7 (Human Breast Cancer) | 15-30 | [5] | |

| HeLa (Human Cervical Cancer) | 33-48 | [5] | |

| 2-Aminobenzothiazole Derivative (OMS5) | A549 (Human Lung Cancer) | 22.13 | [7][8] |

| MCF-7 (Human Breast Cancer) | 61.03 | [7][8] | |

| 2-Aminobenzothiazole Derivative (OMS14) | A549 (Human Lung Cancer) | 25.46 | [7][8] |

| MCF-7 (Human Breast Cancer) | 55.78 | [7][8] |

Table 2: Antimicrobial and Antifungal Activity of Representative Naphthalene and 2-Aminobenzoate Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [2][9] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2][9] |

| Staphylococcus aureus MDR | 100 | [2][9] | |

| Simple Ester of 2-Aminobenzoic Acid (Compound 1) | Candida albicans (ocular isolate) | 70 | [4] |

| Simple Ester of 2-Aminobenzoic Acid (Compound 2) | Candida albicans (ocular isolate) | 70 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound. These protocols are based on standard methods reported in the literature for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits the growth of 50% of cancer cells (IC50).

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Conceptual Workflow for Drug Discovery and Evaluation

The following diagram illustrates a general workflow for the investigation of a novel compound like this compound.

Caption: A conceptual workflow for the discovery and evaluation of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The predicted anticancer and antimicrobial activities warrant further investigation. The experimental protocols and conceptual workflow provided in this guide offer a clear roadmap for the synthesis, characterization, and biological evaluation of this promising compound. Future research in this area could lead to the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Naphthalen-2-yl 2-aminobenzoate: A Technical Guide to its Core Characteristics and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Data and Physical Properties

Naphthalen-2-yl 2-aminobenzoate is a stable organic compound with the molecular formula C₁₇H₁₃NO₂.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| CAS Number | 63449-68-3 | [1] |

| Appearance | Colorless to pale straw-colored liquid; may also exist as a solid powder. | [1][2] |

| Odor | Mild floral, neroli, and grape-like aroma. | [1][2] |

| Melting Point | 118 °C | [1] |

| Boiling Point | 340.00 °C @ 760.00 mm Hg | [1] |

| Density | 1.300-1.308 g/cm³ | [1] |

| Refractive Index | 1.531-1.539 | [1] |

| Solubility | Insoluble in water; Soluble in ethanol. | [1] |

| Synonyms | β-Naphthyl anthranilate, 2-Naphthyl anthranilate, 2-Naphthalenol, 2-aminobenzoate, Anthranilic acid, 2-naphthyl ester | [1] |

Discovery and History

A specific, documented discovery of this compound in peer-reviewed scientific literature is not readily apparent. Its history is likely intertwined with the broader development of synthetic aroma chemicals in the late 19th and early 20th centuries. The two constituent parts of the molecule, anthranilic acid and 2-naphthol, have well-documented histories.

Anthranilic Acid: This aromatic acid was first obtained by Carl Julius Fritzsche in 1841 through the degradation of indigo dye.[3] Industrial production methods were later developed, primarily from phthalic anhydride.[3] Its esters, such as methyl anthranilate, were discovered to have intense grape-like scents and became important in the burgeoning flavor and fragrance industry.[4][5]

2-Naphthol: A derivative of naphthalene, 2-naphthol has been a crucial intermediate in the synthesis of dyes and other organic compounds since the late 19th century.[6]

The synthesis of this compound would have been a logical step for chemists exploring new esters for fragrance applications, combining the known properties of anthranilates with the naphthalene moiety. Its use as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][7]

Experimental Protocols: Synthesis of this compound

While a specific historical synthesis protocol for this compound is not available, a plausible and efficient method is the Schotten-Baumann reaction, a well-established method for the synthesis of esters from alcohols and acyl chlorides.[8][9][10] This reaction involves the acylation of 2-naphthol with anthraniloyl chloride in the presence of a base.

Proposed Synthesis Workflow:

Detailed Methodology:

-

Preparation of Anthraniloyl Chloride: Anthraniloyl chloride can be prepared from anthranilic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane or toluene.

-

Esterification (Schotten-Baumann Reaction):

-

In a reaction vessel, dissolve 2-naphthol in a suitable inert organic solvent such as dichloromethane.

-

Add an aqueous solution of a base, typically sodium hydroxide, to the mixture. The reaction is biphasic.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of anthraniloyl chloride in the same organic solvent to the stirred biphasic mixture.

-

Allow the reaction to proceed at room temperature with vigorous stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted base and residual aniline derivatives, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Biological Activity and Signaling Pathways

The available data on the biological activity of this compound is limited. A fragrance ingredient safety assessment concluded that it is not expected to be genotoxic, based on data from its hydrolysis products, β-naphthol and anthranilic acid.

Currently, there is no specific information in the scientific literature detailing any defined signaling pathways or mechanisms of action for this compound in biological systems. Its primary commercial application is as a fragrance and flavoring agent, and it has not been extensively studied for pharmacological activity. Research on other naphthalene derivatives has explored a range of biological activities, including anti-inflammatory and anticancer properties, but these are not directly attributable to this compound without specific investigation.

Conclusion

This compound is a well-characterized aromatic ester with a history rooted in the development of synthetic fragrance and flavor compounds. While the specific details of its discovery are not well-documented, its synthesis can be reliably achieved through standard esterification methods like the Schotten-Baumann reaction. The current body of knowledge on its biological activity is primarily focused on safety assessments for its use in consumer products, with no defined pharmacological role or interaction with specific signaling pathways. Further research would be necessary to explore any potential bioactivities of this compound beyond its current applications.

References

- 1. beta-NAPHTHYL ANTHRANILATE | C17H13NO2 | CID 62217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. byjus.com [byjus.com]

- 4. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]

- 5. What is Beilstein? : Beilstein Handbook of organic chemistry : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 6. Actylis - Beta Naphthol - Intermediate - Catalyst - Naphthols [solutions.actylis.com]

- 7. femaflavor.org [femaflavor.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

An In-depth Technical Guide to the Safety and Handling of Naphthalen-2-yl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Naphthalen-2-yl 2-aminobenzoate (CAS No. 63449-68-3). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols. This document is intended for use by trained professionals in a laboratory or industrial setting.

Physicochemical Properties

This compound is a chemical intermediate.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C17H13NO2 | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Appearance | Powder Solid, Light brown | [1][3] |

| Melting Point | 105 - 109 °C / 221 - 228.2 °F | [3][4][5] |

| Boiling Point | 476.2 °C at 760 mmHg | [1][4][5] |

| Flash Point | 288.8 °C | [1][4][5] |

| Density | 1.258 g/cm³ | [1] |

| Water Solubility | Insoluble | [3] |

| Refractive Index | 1.689 | [1][4][5] |

| LogP | 4.22240 | [1] |

Hazard Identification and Safety Precautions

| Hazard Category | Description & Precautionary Statements | Source |

| Acute Toxicity (Oral) | Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [6][7] |

| Carcinogenicity | Suspected of causing cancer. P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. | [6][7][8][9] |

| Skin Corrosion/Irritation | May cause skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with soap and water. If skin irritation or a rash occurs: Get medical advice/attention. | [10][11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists get medical advice/attention. | [10] |

| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. | [6][8] |

| Flammability | Flammable solid. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. | [6][7][8][9] |

Experimental Protocol: Safe Handling of Powdered this compound

This protocol outlines the general steps for safely handling this compound powder in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

-

Wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[10]

-

If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ensure a safety shower and eye wash station are readily accessible.

3.3. Handling Procedure

-

Before use, read the Safety Data Sheet (SDS) thoroughly.[8]

-

Ensure all containers are properly labeled.

-

Avoid generating dust.[9][12] If transferring powder, do so carefully to minimize airborne particles.

3.4. Storage

-

Keep the container tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[3][10]

3.5. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

-

Do not allow the substance to enter drains or surface water.

Emergency Procedures

4.1. First Aid Measures

-

After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

-

After skin contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[10]

-

After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of chemical compounds.

Caption: Workflow for Safe Chemical Handling.

Caption: Risk Assessment Decision Flowchart.

References

- 1. This compound, CasNo.63449-68-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. alpharesources.com [alpharesources.com]

- 7. geneseo.edu [geneseo.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

Methodological & Application

Application Notes: Naphthalen-2-yl 2-aminobenzoate as a Fluorescent Probe for Protein Hydrophobicity

Introduction

Protein surface hydrophobicity is a critical physicochemical property that influences protein structure, stability, folding, and interactions with other molecules, including proteins, lipids, and drug candidates. The characterization of hydrophobic patches on the protein surface is therefore of significant interest in basic research, as well as in the development of biopharmaceuticals and drug delivery systems.

Naphthalen-2-yl 2-aminobenzoate is an aromatic compound with a naphthalene moiety, which often imparts environmentally sensitive fluorescence. While its application as a protein hydrophobicity probe is not widely documented, its structural similarity to established probes like 8-anilino-1-naphthalenesulfonic acid (ANS) suggests its potential for this purpose. This document provides a generalized framework and protocol for the evaluation and application of this compound as a fluorescent probe for protein hydrophobicity.

Principle of Operation

Environmentally sensitive fluorescent probes, such as those based on a naphthalene scaffold, typically exhibit low fluorescence quantum yield in polar environments like aqueous buffers. However, upon binding to hydrophobic regions on a protein surface, they are shielded from the polar solvent. This change in the microenvironment leads to a significant increase in fluorescence intensity and often a blue shift in the emission maximum. The magnitude of this fluorescence enhancement is proportional to the extent of accessible hydrophobic surfaces on the protein.

Key Advantages of Fluorescent Probes for Protein Hydrophobicity:

-

High Sensitivity: Fluorescence spectroscopy is a highly sensitive technique, allowing for the use of low probe and protein concentrations.

-

Non-destructive: The method is non-invasive and does not typically alter the native structure of the protein.

-

Real-time Monitoring: It allows for the dynamic monitoring of changes in protein hydrophobicity, for instance, during protein folding/unfolding or upon ligand binding.

-

Relatively Simple and Rapid: The experimental procedure is straightforward and can be performed with a standard spectrofluorometer.

Data Presentation

The following tables provide hypothetical, yet representative, quantitative data that one might expect when characterizing this compound as a fluorescent probe.

Table 1: Photophysical Properties of this compound in Different Solvents

| Solvent | Polarity Index | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |

| Water | 10.2 | 350 | 520 | 5 |

| Ethanol | 4.3 | 345 | 490 | 50 |

| Dioxane | 2.2 | 340 | 460 | 150 |

| Cyclohexane | 0.2 | 335 | 440 | 200 |

Table 2: Fluorescence Properties of this compound in the Presence of Bovine Serum Albumin (BSA)

| Sample | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |

| Probe in Buffer | 350 | 520 | 5 |

| Probe + Native BSA | 345 | 480 | 150 |

| Probe + Denatured BSA | 342 | 470 | 350 |

Experimental Protocols

1. Materials and Reagents

-

This compound

-

Protein of interest (e.g., Bovine Serum Albumin - BSA)

-

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Organic solvent for stock solution (e.g., Ethanol or DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

2. Preparation of Stock Solutions

-

Probe Stock Solution: Prepare a 1 mM stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Store in the dark at 4°C. Note: The final concentration of the organic solvent in the experimental solution should be kept low (typically <1%) to avoid affecting the protein structure.

-

Protein Stock Solution: Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in the phosphate buffer. Determine the precise concentration using a spectrophotometer at 280 nm and the protein's extinction coefficient.

3. Determination of Optimal Excitation and Emission Wavelengths

-

Dilute the this compound stock solution in the phosphate buffer to a final concentration of 10 µM.

-

Scan the excitation spectrum while monitoring the emission at a wavelength longer than the expected excitation (e.g., 480 nm).

-

Identify the excitation maximum (λex).

-

Set the excitation to the determined λex and scan the emission spectrum to identify the emission maximum (λem).

-

Repeat steps 1-4 in the presence of an excess of the protein to determine the λex and λem for the bound probe.

4. Measurement of Protein Surface Hydrophobicity

-

Prepare a series of protein solutions of varying concentrations (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 mg/mL) in the phosphate buffer.

-

To each protein solution, add the this compound stock solution to a final concentration of 10 µM.

-

Incubate the samples for 15 minutes at room temperature in the dark to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity of each sample at the predetermined λex and λem for the bound probe.

-

Plot the relative fluorescence intensity versus the protein concentration.

-

The initial slope of this plot is the surface hydrophobicity index (S₀). A steeper slope indicates a higher degree of surface hydrophobicity.

Visualizations

Caption: Experimental workflow for determining protein hydrophobicity.

Caption: Principle of fluorescence enhancement upon probe binding.

This compound holds potential as a novel fluorescent probe for the characterization of protein surface hydrophobicity. The protocols and principles outlined in these application notes provide a robust framework for its validation and use in various research and development settings. As with any new probe, thorough characterization of its photophysical properties and binding characteristics with well-known protein standards is a prerequisite for reliable and accurate measurements. This approach can yield valuable insights into protein structure-function relationships and is a valuable tool for drug development professionals.

Application Notes and Protocols: Naphthalen-2-yl 2-aminobenzoate as a Novel Fluorescent Probe for Elucidating Protein Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of Naphthalen-2-yl 2-aminobenzoate as a fluorescent probe for monitoring protein conformational changes. This document outlines the theoretical basis for its application, experimental design considerations, and step-by-step protocols for labeling, data acquisition, and analysis. The information is intended to guide researchers in leveraging this probe to investigate protein dynamics, folding, and interactions with ligands, thereby facilitating advancements in structural biology and drug discovery.

Introduction

The study of protein conformational changes is paramount to understanding biological function, disease pathogenesis, and drug action. Fluorescent spectroscopy, employing environmentally sensitive probes, offers a powerful, real-time, and non-invasive method to monitor these dynamic processes. This compound is an aromatic compound whose constituent moieties, naphthalene and aminobenzoate, are known to exhibit fluorescence sensitive to the polarity of their microenvironment. This property makes it a promising candidate as a fluorescent probe to report on changes in protein conformation that alter the exposure of hydrophobic pockets or charged surfaces. When a protein undergoes a conformational change, the probe bound to it may experience a different local environment, leading to a detectable change in its fluorescence properties, such as emission intensity, wavelength maximum (spectral shift), and fluorescence lifetime.

Principle of Action:

The fluorescence of this compound is quenched in aqueous environments. Upon binding to hydrophobic regions of a protein, it is shielded from the solvent, resulting in a significant increase in fluorescence quantum yield and a blue shift in the emission maximum. Conformational changes that either expose or bury these hydrophobic sites will modulate the fluorescence signal, providing a direct readout of the protein's structural transition.

Potential Applications

-

Monitoring Protein Folding and Unfolding: Tracking the changes in fluorescence as a protein transitions between its native and denatured states.

-

Detecting Ligand-Induced Conformational Changes: Observing the effect of substrate, inhibitor, or activator binding on protein structure.

-